BenchChemオンラインストアへようこそ!

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

Hydrogen bonding Drug design Permeability

Select this N-methylated sulfonamide for your next synthesis to leverage its zero H-bond donor count (HBD=0) and reduced TPSA (62.8 Ų) for superior passive permeability in CNS or kinase-targeting programs. Unlike secondary sulfonamide analogs, the tertiary nitrogen eliminates the acidic N–H proton (pKa ~10.4 in the analog), enabling chemoselective C-4 ketone functionalization—via enolate alkylation, Wittig, or reductive amination—without nitrogen protection. This streamlines synthetic routes, reduces step count, and delivers a fixed pharmacophore element suitable for hydrophobic binding pockets. Procure this strategically differentiated cyclohexanone scaffold to optimize lead lipophilicity and solid-form properties.

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
Cat. No. B13890343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-n-(4-oxocyclohexyl)methanesulfonamide
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCN(C1CCC(=O)CC1)S(=O)(=O)C
InChIInChI=1S/C8H15NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3
InChIKeyNSEKKLXXVSAVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide for Chemical Procurement: Structural Identity and Core Physicochemical Profile


n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide (CAS 1401222-96-5; molecular formula C₈H₁₅NO₃S; molecular weight 205.28 g/mol) is a tertiary sulfonamide featuring an N-methyl substituent on a 4-oxocyclohexyl scaffold . Its SMILES notation is CN(C1CCC(=O)CC1)S(C)(=O)=O [1]. As a specialized building block in medicinal chemistry and organic synthesis, it possesses a cyclohexanone carbonyl for nucleophilic addition and a fully substituted sulfonamide nitrogen lacking a hydrogen bond donor, which distinguishes it from its secondary sulfonamide analog N-(4-oxocyclohexyl)methanesulfonamide (CAS 1154622-22-6; C₇H₁₃NO₃S; 191.25 g/mol) that retains an N–H proton .

Why n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide Cannot Be Replaced by Its Secondary Sulfonamide Analog in Chemical Procurement


Substituting n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide with its closest in-class analog, N-(4-oxocyclohexyl)methanesulfonamide, introduces a critical change in hydrogen bonding capacity and lipophilicity that alters downstream synthetic utility and pharmacochemical behavior. The N-methyl group eliminates the sulfonamide N–H hydrogen bond donor (HBD count: 0 versus 1), reduces topological polar surface area (TPSA: 62.8 versus 71.6 Ų), and increases molecular weight (205.28 versus 191.25 g/mol) [1]. A systematic matched molecular pair analysis across sulfonamide datasets demonstrates that N-methylation of sulfonamides always reduces aqueous solubility and increases lipophilicity (log D), in contrast to amides where effects are variable [2]. These changes directly affect reactivity (no acidic N–H for deprotonation or acylation), membrane permeability potential, and compatibility with downstream synthetic routes requiring a tertiary sulfonamide handle.

Quantitative Differentiation Evidence for n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide Versus Closest Analogs


Elimination of Sulfonamide N–H Hydrogen Bond Donor Capacity: Computed HBD Count Comparison

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide possesses zero hydrogen bond donors (HBD = 0), compared to one HBD in the secondary sulfonamide analog N-(4-oxocyclohexyl)methanesulfonamide (HBD = 1). This difference arises from N-methyl capping of the sulfonamide nitrogen, which eliminates the acidic N–H proton [1]. In drug design, reducing HBD count is correlated with improved passive membrane permeability; the Ro5 guideline identifies HBD > 5 as a liability, and modulation from 1 to 0 HBD within a matched pair is a discrete design knob for fine-tuning pharmacokinetic properties [2].

Hydrogen bonding Drug design Permeability

Reduced Topological Polar Surface Area (TPSA) Relative to Secondary Sulfonamide Analog

The computed TPSA of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is 62.8 Ų, which is 8.8 Ų lower than that of the N–H analog N-(4-oxocyclohexyl)methanesulfonamide (TPSA = 71.6 Ų) [1]. TPSA is inversely correlated with intestinal absorption and blood–brain barrier penetration; compounds with TPSA < 140 Ų are generally considered to have favorable oral absorption, and reductions within pairs can translate to measurable permeability gains [2]. The 12.3% decrease in TPSA conferred by N-methylation is a structural feature available for intentional log P/log D tuning.

Membrane permeability ADME Medicinal chemistry

Sulfonamide N-Methylation Class-Level Effect on Lipophilicity and Solubility: Matched Molecular Pair Evidence

A comprehensive matched molecular pair analysis of N-methylation across multiple compound classes established that, unlike amides where N-methylation can unexpectedly increase solubility, sulfonamide N-methylation always reduces aqueous solubility and increases chromatographic lipophilicity (log D₇.₄) [1]. This class-level finding is attributed to conformational effects and the masking of the polar N–H group. Applied to the n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide versus N-(4-oxocyclohexyl)methanesulfonamide pair, this principle predicts that the tertiary N-methyl sulfonamide will exhibit systematically higher log D and lower aqueous solubility than the secondary sulfonamide, with magnitude dependent on the specific scaffold context.

Lipophilicity Solubility Matched molecular pair Lead optimization

Absence of Acidic N–H Proton: Differential Reactivity for Downstream Synthetic Functionalization

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide, as a tertiary sulfonamide, lacks the acidic N–H proton (predicted pKₐ ~10.4 for the secondary analog N-(4-oxocyclohexyl)methanesulfonamide ). This eliminates N-deprotonation and N-acylation as competing reaction pathways, providing orthogonal reactivity at the cyclohexanone carbonyl (C-4 ketone) for nucleophilic addition, reductive amination, and enolate chemistry [1]. In contrast, the secondary sulfonamide analog can undergo N-functionalization, introducing chemoselectivity challenges in multi-step synthetic sequences. The fully substituted sulfonamide nitrogen also precludes the formation of intermolecular N–H···O hydrogen bonds in the solid state, which can affect crystallinity and purification behavior [2].

Synthetic chemistry Sulfonamide functionalization Building block

Procurement-Driven Application Scenarios for n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide


Medicinal Chemistry Lead Optimization Requiring a Tertiary Sulfonamide Scaffold with Reduced HBD Count

In drug discovery programs where passive permeability or CNS exposure is a key optimization parameter, the zero HBD count and reduced TPSA (62.8 Ų) of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide make it a strategically distinct building block compared to secondary sulfonamide analogs [1]. The cyclohexanone carbonyl provides a functionalization point for generating diverse analogs via reductive amination or Grignard addition while maintaining the tertiary sulfonamide as a fixed pharmacophore element [2].

Synthetic Route Development Requiring Orthogonal Reactivity at the Ketone Without Competing N–H Reactions

For multi-step synthetic sequences where the sulfonamide nitrogen must remain inert, the N-methyl substitution eliminates the acidic N–H proton (predicted pKₐ ~10.4 in the secondary analog) as a competing nucleophilic or acidic site . This enables chemoselective transformations at the C-4 ketone—such as enolate alkylation, Wittig olefination, or oxime formation—without protection of the sulfonamide nitrogen, streamlining synthetic routes and reducing step count.

Building Block for Lipophilicity-Driven Property Optimization in Kinase or Protease Inhibitor Series

Based on the class-level evidence that sulfonamide N-methylation systematically increases log D and reduces aqueous solubility [3], incorporation of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide as a synthetic intermediate is aligned with programs seeking to increase scaffold lipophilicity. This is particularly relevant for target classes where hydrophobic binding pockets reward increased log D, such as certain kinase ATP-binding sites or protease S1′ pockets, provided solubility remains within acceptable formulation windows.

Crystallinity and Solid-State Property Engineering via Hydrogen Bond Network Modulation

The absence of the sulfonamide N–H donor eliminates a key intermolecular hydrogen bonding motif present in secondary sulfonamides, which can alter crystal packing, melting point, and dissolution behavior of downstream products [4]. This feature is relevant for procurement decisions in process chemistry where solid-form properties of intermediates or final compounds require intentional modulation through building block selection.

Quote Request

Request a Quote for n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.